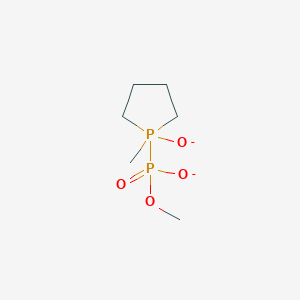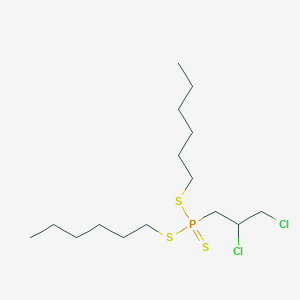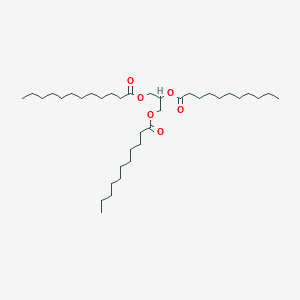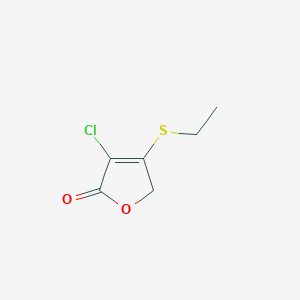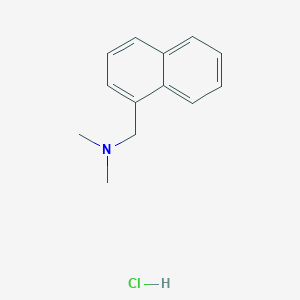
1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C12H14ClN. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various scientific and industrial applications. This compound is known for its unique chemical properties and its role as an intermediate in the synthesis of other chemical substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-naphthylmethylamine with formaldehyde and dimethylamine in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the hydrochloride salt as the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenemethanone derivatives.
Reduction: Reduction reactions can convert it into naphthalenemethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Naphthalenemethanone derivatives.
Reduction: Naphthalenemethanol derivatives.
Substitution: Various substituted naphthalenemethanamine derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of antifungal agents and other therapeutic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. For instance, in its role as a precursor to antifungal agents, it inhibits the enzyme squalene monooxygenase, leading to the accumulation of squalene and disruption of ergosterol synthesis in fungal cells. This results in the antifungal effects observed with compounds derived from this compound .
Comparación Con Compuestos Similares
- N-Methyl-1-naphthalenemethylamine hydrochloride
- Naphthalenemethanamine, N,4-dimethyl
- Naphthalenemethanamine, N,N-diethyl
Comparison: 1-Naphthalenemethanamine, N,N-dimethyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research .
Propiedades
Número CAS |
63722-04-3 |
|---|---|
Fórmula molecular |
C13H16ClN |
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-naphthalen-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12;/h3-9H,10H2,1-2H3;1H |
Clave InChI |
HICYUNOFRYFIMG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=CC2=CC=CC=C21.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)

